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molecular formula C10H14O3 B1265740 1-(Dimethoxymethyl)-4-methoxybenzene CAS No. 2186-92-7

1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No. B1265740
M. Wt: 182.22 g/mol
InChI Key: NNHYAHOTXLASEA-UHFFFAOYSA-N
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Patent
US08524893B2

Procedure details

Anisaldehyde (40 g) and trimethylorthoformate (48.25 ml) were added to MeOH (60 ml) at 20-25° C. and the mixture was cooled to 10-15° C. Conc. HCl (0.26 ml) was then added to the mixture at 10-15° C. and was warmed to 20-25° C. followed by stirring at the same temperature for 16-18 hours. 5% aqueous KOH (40 ml) was added to the reaction mixture at 20-25° C. in 10 min and further stirred for 10 minutes. The reaction mixture was extracted with hexane (2×200 ml) and the combined organic layer was washed with DM water (200 ml). The organic layer was concentrated below 40° C. to obtain title compound (51.0 g, 95.2%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
95.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6](C=O)=[CH:7][CH:8]=1.CO[CH:13]([O:16][CH3:17])[O:14][CH3:15].Cl.[OH-].[K+]>CO>[CH3:17][O:16][CH:13]([O:14][CH3:15])[C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
48.25 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 16-18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 20-25° C.
STIRRING
Type
STIRRING
Details
further stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with hexane (2×200 ml)
WASH
Type
WASH
Details
the combined organic layer was washed with DM water (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated below 40° C.

Outcomes

Product
Details
Reaction Time
17 (± 1) h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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